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molecular formula C10H10F2O2 B1499553 2,2-Difluoropropyl benzoate CAS No. 784193-14-2

2,2-Difluoropropyl benzoate

Cat. No. B1499553
M. Wt: 200.18 g/mol
InChI Key: OSISZHAFUYRKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCC(F)(F)COC(=O)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[F:14][C:15]([CH2:16][O:17][C:18]([c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1)=[O:25])([CH2:26][CH3:27])[F:28].[O:1]=[C:2]([CH3:3])[CH2:4][O:5][C:6](=[O:7])[c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1>>[F:14][C:15]([CH2:16][O:17][C:18]([c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1)=[O:25])([CH3:26])[F:28]

Inputs

Step One
Name
CCC(F)(F)COC(=O)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCC(F)(F)COC(=O)c1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)COC(=O)c1ccccc1

Outcomes

Product
Name
Type
product
Smiles
CC(F)(F)COC(=O)c1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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